molecular formula C13H16N2O6 B2532406 alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid CAS No. 54895-27-1

alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid

Cat. No.: B2532406
CAS No.: 54895-27-1
M. Wt: 296.279
InChI Key: WBRGHOVFXZNGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid is a useful research compound. Its molecular formula is C13H16N2O6 and its molecular weight is 296.279. The purity is usually 95%.
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Scientific Research Applications

Protective Groups in Peptide Synthesis

In peptide synthesis, protective groups play a critical role in preventing unwanted reactions. The t-butoxycarbonyl (Boc) group, for example, is widely used to protect amino groups during the synthesis process. The behavior of various protective groups, including t-butoxycarbonyl, in anhydrous hydrogen fluoride has been studied, showing that HF can safely remove these groups under specific conditions, facilitating peptide bond formation (Sakakibara et al., 1967).

Alpha-Substituted Acetic Acids

The effects of substituents on the acid-dissociation equilibria of alpha-substituted acetic acids have been examined. In particular, compounds with tert-butylaminoxyl groups have been produced and studied for their dissociation behavior, providing insights into the electron-withdrawing effects of specific substituent groups (Moriya et al., 1993).

Enzymatic Reactions and Dioxygenases

Research on enzymes like the 2,4-dichlorophenoxyacetate/alpha-ketoglutarate dioxygenase from Alcaligenes eutrophus reveals the enzyme's role in biodegradation processes. This enzyme catalyzes the conversion of herbicides into less harmful compounds, showcasing the application of chemical knowledge in environmental remediation (Fukumori & Hausinger, 1993).

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-5-4-6-9(7-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRGHOVFXZNGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of m-nitrophenylglycine (58.0 g, 0.296 mol), MgO (23.92 g, 0.6 mol) and t-butoxylcarbonyl azide (85.2 g, 0.6 mol) in 50% aqueous dioxane (700 ml) was heated at 45° for 17 hours. The reaction was cooled, water (750 ml) was added and the mixture was filtered. The filtrate was washed with ether (1000 ml), acidified to pH 3 with 40% H3PO4, and extracted with ethyl acetate. The dried extracts were evaporated to give α-t-butoxycarbonylamino-m-nitrophenylacetic acid (70.3 g).
Quantity
58 g
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
23.92 g
Type
reactant
Reaction Step One
Quantity
85.2 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two

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